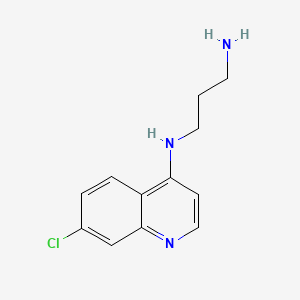

N-(7-Chloroquinolin-4-yl)propane-1,3-diamine

Description

Properties

IUPAC Name |

N'-(7-chloroquinolin-4-yl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3/c13-9-2-3-10-11(15-6-1-5-14)4-7-16-12(10)8-9/h2-4,7-8H,1,5-6,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPOTYIIRALLPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40288562 | |

| Record name | N-(7-Chloroquinolin-4-yl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7597-14-0 | |

| Record name | NSC56620 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(7-Chloroquinolin-4-yl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(7-Chloroquinolin-4-yl)propane-1,3-diamine (CAS No. 7597-14-0)

This guide provides a comprehensive technical overview of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, a key chemical intermediate in contemporary drug discovery and development. Tailored for researchers, medicinal chemists, and professionals in pharmaceutical sciences, this document delves into the synthesis, characterization, and strategic application of this compound, with a focus on its pivotal role in the generation of novel therapeutic candidates.

Introduction and Strategic Importance

N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, bearing the CAS Number 7597-14-0, is a derivative of the 4-aminoquinoline scaffold.[1] This structural motif is of profound importance in medicinal chemistry, most famously represented by the antimalarial drug Chloroquine. The 7-chloroquinoline core is a privileged pharmacophore known to interfere with heme detoxification in the malaria parasite, Plasmodium falciparum. The propane-1,3-diamine side chain offers a versatile linker with a terminal primary amine, providing a reactive handle for further chemical modification.

The primary utility of this compound is not as a final drug product but as a crucial building block. Its design allows for the strategic coupling with other pharmacologically active moieties to create hybrid molecules. This approach is a cornerstone of modern drug design, aiming to develop agents with dual or synergistic mechanisms of action, improved potency, and the ability to overcome drug resistance. Researchers have successfully utilized this intermediate to synthesize novel compounds with promising activity against both chloroquine-sensitive and chloroquine-resistant strains of malaria.

Physicochemical and Structural Properties

A precise understanding of the compound's properties is fundamental for its application in synthetic chemistry and for interpreting analytical data.

| Property | Value | Source |

| CAS Number | 7597-14-0 | PubChem[1] |

| Molecular Formula | C₁₂H₁₄ClN₃ | PubChem[1] |

| Molecular Weight | 235.71 g/mol | PubChem[1] |

| IUPAC Name | N'-(7-chloroquinolin-4-yl)propane-1,3-diamine | PubChem[1] |

| XLogP3 | 2.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Synthesis and Purification

The synthesis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinoline nitrogen and the 7-chloro substituent activates the C4 position for nucleophilic attack by an amine.

Caption: Synthetic workflow for N-(7-Chloroquinolin-4-yl)propane-1,3-diamine.

Rationale for Experimental Choices

-

Excess Diamine: Using a significant excess of 1,3-diaminopropane serves two purposes. Firstly, it drives the reaction to completion according to Le Châtelier's principle. Secondly, and more critically, it minimizes the formation of the bis-substituted byproduct where a single molecule of 4,7-dichloroquinoline reacts at both ends with the diamine. The excess diamine can be removed during work-up.

-

Heating: The SNAr reaction on the chloroquinoline ring requires thermal energy to overcome the activation barrier. Conducting the reaction under reflux in a suitable solvent like ethanol or neat (without solvent) at an elevated temperature (e.g., 120°C) ensures a reasonable reaction rate.[2]

Detailed Experimental Protocol

This protocol is a synthesis of methodologies reported in the literature and represents a standard laboratory procedure.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,7-dichloroquinoline (1.0 eq).

-

Reagent Addition: Add a significant excess of 1,3-diaminopropane (at least 5-10 eq). If a solvent-based reaction is preferred, add anhydrous ethanol.

-

Reaction Execution: Heat the reaction mixture to reflux (if using ethanol) or to 120°C (if neat) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4,7-dichloroquinoline spot is consumed.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

If performed neat, dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Wash the organic solution with water or brine to remove the excess 1,3-diaminopropane and any salts formed.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude material is typically purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) as the eluent to afford the pure N-(7-Chloroquinolin-4-yl)propane-1,3-diamine as an off-white or pale yellow solid.

Characterization and Analytical Methods

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data

| Technique | Data (Expected/Reported) |

| ¹H NMR | Signals corresponding to the aromatic protons on the quinoline ring and the aliphatic protons of the propane-1,3-diamine chain are expected. The integration of these signals should match the 14 protons in the structure. |

| ¹³C NMR | A computed ¹³C NMR spectrum is available on PubChem, showing characteristic peaks for the quinoline ring carbons and the aliphatic carbons of the side chain.[1] |

| Mass Spec. | The expected [M+H]⁺ peak for the monoisotopic mass (C₁₂H₁₄³⁵ClN₃) would be approximately 236.0954 m/z. |

Quality Control and Purity Assessment

For a research setting, purity is paramount. A standardized High-Performance Liquid Chromatography (HPLC) method can be employed for routine analysis.

Illustrative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

-

Gradient: A linear gradient, for example, from 5% B to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the quinoline chromophore absorbs strongly (e.g., 254 nm and 340 nm).

This method provides a robust way to assess the purity of the synthesized intermediate and to monitor the progress of subsequent reactions where it is used as a reactant.

Application in Drug Discovery: An Intermediate for Antimalarials

The strategic value of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine lies in its terminal primary amine, which is a nucleophilic site for derivatization. Researchers leverage this feature to construct hybrid molecules aimed at combating resistant malaria strains.

Sources

A Technical Guide to the IUPAC Nomenclature, Synthesis, and Characterization of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably forming the backbone of widely-used antimalarial drugs like Chloroquine.[1] This guide provides an in-depth analysis of a key derivative, N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, a crucial building block for more complex bioactive molecules. We will systematically dissect its International Union of Pure and Applied Chemistry (IUPAC) name to elucidate its precise chemical structure. Furthermore, this document details a field-proven synthetic protocol and the corresponding analytical workflows required for structural verification, providing a self-validating system for its preparation and characterization. This guide serves as a comprehensive technical resource for researchers working with quinoline-based compounds.

Systematic IUPAC Nomenclature Analysis

The IUPAC name provides an unambiguous and systematic description of a molecule's structure. The name N-(7-Chloroquinolin-4-yl)propane-1,3-diamine can be deconstructed as follows, revealing the connectivity of its constituent parts.

The Parent Heterocycle: Quinoline

The foundation of the molecule is quinoline , a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. The numbering of the quinoline system is standardized, starting from the nitrogen atom as position 1 and proceeding around the ring as illustrated below. This numbering is critical for correctly placing substituents.

Substituent Identification and Locants

Two substituents are attached to the quinoline core:

-

A chloro group, located at position 7 .

-

A propane-1,3-diamine group, attached via one of its nitrogen atoms to position 4 of the quinoline ring.

This leads to the intermediate name: 7-chloro-4-(substituted amino)quinoline .

The Side Chain: N-substituted Propane-1,3-diamine

The substituent at position 4 is derived from propane-1,3-diamine , an aliphatic chain with three carbon atoms and amino groups at both ends (positions 1 and 3).[2]

-

The quinoline ring is attached to this diamine. The prefix N- specifies that the attachment is to one of the nitrogen atoms of the propane-1,3-diamine.

-

The group attached to this nitrogen is the (7-chloroquinolin-4-yl) moiety. The "-yl" suffix indicates that the quinoline ring is a substituent.

Combining these elements yields the full, unambiguous IUPAC name: N'-(7-chloroquinolin-4-yl)propane-1,3-diamine .[3] While "N-" is often sufficient, "N¹-" or "N'-" can be used for absolute clarity to distinguish between the two inequivalent nitrogen atoms of the diamine linker.[3][4]

Structural Visualization

The following diagram illustrates the final structure with IUPAC numbering for the quinoline core.

Caption: Chemical structure and IUPAC numbering of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine.

Physicochemical and Computed Properties

A summary of the key physicochemical properties provides essential data for experimental design, including solvent selection, purification strategies, and potential biological interactions. The following data is aggregated from the PubChem database.[3]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄ClN₃ | PubChem[3] |

| Molecular Weight | 235.71 g/mol | PubChem[3] |

| IUPAC Name | N'-(7-chloroquinolin-4-yl)propane-1,3-diamine | PubChem[3] |

| XLogP3 | 2.9 | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 4 | PubChem[3] |

| Exact Mass | 235.0876252 Da | PubChem[3] |

| Topological Polar Surface Area | 50.9 Ų | PubChem[3] |

Synthesis and Structural Verification Workflow

The synthesis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is reliably achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is both efficient and well-documented, forming the basis of a trustworthy and reproducible protocol.

Retrosynthetic Rationale

The primary disconnection is at the C4-N bond of the quinoline ring. This identifies the two key starting materials: 4,7-dichloroquinoline and an excess of propane-1,3-diamine. The chlorine atom at the 4-position of the quinoline ring is highly activated towards nucleophilic attack, making it more reactive than the chlorine at the 7-position. Using an excess of the diamine minimizes the formation of undesired bis-substituted products.

Experimental Protocol: Synthesis

This protocol is adapted from established methodologies for the synthesis of 4-aminoquinoline derivatives.[5][6]

Objective: To synthesize N1-(7-chloroquinolin-4-yl)propane-1,3-diamine from 4,7-dichloroquinoline.

Materials:

-

4,7-dichloroquinoline (1.0 eq)

-

Propane-1,3-diamine (≥5.0 eq)

-

Ethanol (EtOH), as solvent

-

DIPEA (Diisopropylethylamine), optional base

-

Chloroform (CHCl₃) or Dichloromethane (DCM) for extraction

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,7-dichloroquinoline (1.0 eq) in ethanol.

-

Addition of Nucleophile: Add a significant excess of propane-1,3-diamine (at least 5 equivalents) to the solution. The diamine acts as both the nucleophile and the acid scavenger. Alternatively, a non-nucleophilic base like DIPEA can be used.[5]

-

Reaction Conditions: Heat the mixture to reflux and maintain this temperature for 3-4 hours, or until TLC analysis indicates the consumption of the starting 4,7-dichloroquinoline.[5]

-

Workup: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Add water and extract the product into an organic solvent like chloroform or DCM. d. Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(7-Chloroquinolin-4-yl)propane-1,3-diamine.

Workflow for Structural Verification

A multi-technique approach is essential to unambiguously confirm the identity and purity of the synthesized compound. This creates a self-validating system where each analysis provides complementary information.

Caption: Workflow for the synthesis and structural verification of the title compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to confirm the number of unique protons, their chemical environments, and their coupling patterns. Key signals would include characteristic peaks for the aromatic protons on the quinoline ring and the aliphatic protons of the propane chain.[5][7]

-

¹³C NMR: Provides information on the carbon framework of the molecule, confirming the number of unique carbon atoms present in both the quinoline system and the diamine linker.[8]

-

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HR-MS) can provide the exact mass, which confirms the molecular formula (C₁₂H₁₄ClN₃).[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key vibrational bands would include N-H stretching for the amine and secondary amine groups, C-H stretching for the aromatic and aliphatic components, and C=C/C=N stretching from the quinoline ring.

By correlating the data from these orthogonal techniques, a researcher can be highly confident in the structural integrity and purity of the synthesized N-(7-Chloroquinolin-4-yl)propane-1,3-diamine.

Conclusion

The systematic deconstruction of the IUPAC name N-(7-Chloroquinolin-4-yl)propane-1,3-diamine provides a clear and unambiguous blueprint of its molecular architecture. This guide has further contextualized this key chemical entity by presenting its physicochemical properties and a robust, field-proven workflow for its synthesis and structural verification. The combination of a reliable SₙAr synthetic protocol with a multi-technique analytical approach (NMR, MS, IR) establishes a self-validating system, ensuring high confidence in the identity and quality of the material. This comprehensive technical overview serves as a valuable resource for scientists engaged in the design and development of novel quinoline-based therapeutics.

References

-

Plater, M. J., Harrison, W. T. A., Ren, Z., Guo, Y., Xiao, Y., & Ribaudo, G. (n.d.). Synthesis of N1-(7-chloroquinolin-4-yl)propane-1,3-diamine. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). N-(7-Chloroquinolin-4-yl)propane-1,3-diamine. PubChem. Available at: [Link]

-

Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (1983). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2), 129-141. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). N1-(7-chloroquinolin-4-yl)-N3-methylpropane-1,3-diamine. PubChem. Available at: [Link]

-

Singh, A., et al. (n.d.). Synthesis and antimalarial activity of novel 4-aminoquinoline-pyrimidine hybrids. RSC Advances. Available at: [Link]

-

Novelty Journals (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Physics Chemistry & Mathematics, 9(2), 6-16. Available at: [Link]

-

Otuokere, I. E., et al. (2021). 4-N-(7-Chloroquinolin-4-yl)-1-N,1-N-diethyl petane-1,4-diamine Ti Complex: Synthesis and Characterization. Trends in Peptide and Protein Sciences, 3. Available at: [Link]

-

Der Pharma Chemica (n.d.). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica. Available at: [Link]

-

Bhardwaj, N., et al. (2022). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Future Journal of Pharmaceutical Sciences, 8(1), 4. Available at: [Link]

-

Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Available at: [Link]

-

ResearchGate (n.d.). Physical and analytical data of synthesized quinoline derivatives. Available at: [Link]

-

Rojas, L., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals, 15(10), 1234. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;titanium(4+);tetrachloride. PubChem. Available at: [Link]

-

Wikipedia (n.d.). 1,3-Diaminopropane. Available at: [Link]

-

Charris, J. E., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. Available at: [Link]

Sources

- 1. stm.bookpi.org [stm.bookpi.org]

- 2. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

- 3. N-(7-Chloroquinolin-4-yl)propane-1,3-diamine | C12H14ClN3 | CID 245076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N1-(7-chloroquinolin-4-yl)-N3-methylpropane-1,3-diamine | C13H16ClN3 | CID 6472985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

An In-Depth Technical Guide to N-(7-Chloroquinolin-4-yl)propane-1,3-diamine: Physicochemical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is a synthetic diamine derivative of the 7-chloroquinoline scaffold, a core structure in many historically significant antimalarial drugs, most notably chloroquine. This compound serves as a critical building block and intermediate in the synthesis of a wide array of novel therapeutic agents. Its bifunctional nature, featuring a reactive primary amine and a secondary amine linked to the quinoline core via a flexible propane chain, makes it a versatile synthon for drug discovery and development. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and analytical characterization, offering valuable insights for researchers in medicinal chemistry and drug development.

Physicochemical Properties

The physicochemical properties of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine are fundamental to its handling, formulation, and behavior in biological systems. While comprehensive experimental data is not extensively published, a combination of computed data and information from analogous structures provides a solid foundation for its characterization.

Core Identifiers and Molecular Profile

| Property | Value | Source |

| IUPAC Name | N'-(7-chloroquinolin-4-yl)propane-1,3-diamine | [1] |

| CAS Number | 7597-14-0 | [1] |

| Molecular Formula | C₁₂H₁₄ClN₃ | [1] |

| Molecular Weight | 235.71 g/mol | [1] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)C=NC(=C2)NCCCN | [1] |

Computed Physicochemical Data

The following table summarizes key computed physicochemical properties which are valuable for predicting the compound's behavior.

| Property | Value | Source |

| XLogP3 | 2.9 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Topological Polar Surface Area | 50.9 Ų | [1] |

| Formal Charge | 0 | [1] |

| Complexity | 212 | [1] |

Note: These values are computationally derived and should be used as estimations in the absence of experimentally determined data.

Chemical Properties and Synthesis

Synthesis

The primary and most direct synthesis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine involves a nucleophilic aromatic substitution (SNAr) reaction. The key starting materials are 4,7-dichloroquinoline and an excess of 1,3-diaminopropane.[2]

The rationale behind using an excess of 1,3-diaminopropane is to favor the monosubstitution at the more reactive C4 position of the quinoline ring and to minimize the formation of the disubstituted product. The reaction is typically carried out under reflux in a suitable solvent such as ethanol.[2]

Experimental Protocol: Synthesis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine [2]

Materials:

-

4,7-dichloroquinoline

-

1,3-diaminopropane

-

Ethanol (EtOH)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4,7-dichloroquinoline in a minimal amount of ethanol.

-

Add a significant molar excess of 1,3-diaminopropane to the solution.

-

Heat the reaction mixture to reflux and maintain for approximately 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The solvent is typically removed under reduced pressure.

-

The resulting residue can be purified by column chromatography on silica gel to yield the pure product.

Logical Relationship of Synthesis

Caption: Synthesis of the target compound via nucleophilic aromatic substitution.

Chemical Reactivity

The chemical reactivity of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is primarily dictated by the nucleophilicity of its two amine groups and the electrophilic nature of the 7-chloroquinoline ring system.

-

Primary Amine: The terminal primary amine is the more sterically accessible and generally more nucleophilic of the two nitrogen atoms. It readily participates in reactions such as acylation, alkylation, reductive amination, and condensation with aldehydes and ketones to form imines, which can be subsequently reduced. This functionality is often exploited to attach various pharmacophores or linkers in the development of new drug candidates.

-

Secondary Amine: The secondary amine attached to the quinoline ring is less nucleophilic due to the electron-withdrawing effect of the aromatic system. However, it can still undergo further reactions under more forcing conditions.

-

Quinoline Ring: The 7-chloroquinoline ring is relatively stable but can undergo further electrophilic or nucleophilic aromatic substitution under specific conditions, although this is less common in the context of its use as a linker.

Spectral and Analytical Characterization

Comprehensive characterization using various analytical techniques is crucial to confirm the identity and purity of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine would be expected to show characteristic absorption bands for the N-H stretching of both the primary and secondary amines, C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the quinoline ring, and C-Cl stretching.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. The exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Applications in Drug Development

N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications, particularly in the field of antimalarial drug discovery.[3][4] The 7-chloro-4-aminoquinoline scaffold is a well-established pharmacophore that inhibits the polymerization of heme into hemozoin in the malaria parasite.[3] The propane-1,3-diamine linker allows for the attachment of other molecular fragments to create hybrid molecules with potentially enhanced activity or novel mechanisms of action to overcome drug resistance.

Experimental Workflow: Utilization as a Linker

Caption: General workflow for using the compound as a linker in drug design.

Conclusion

N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is a key synthetic intermediate with significant potential in medicinal chemistry. Its well-defined synthesis and the reactive handles provided by its diamine structure make it an attractive building block for the development of new therapeutic agents. A thorough understanding of its physicochemical and chemical properties is essential for its effective utilization in the design and synthesis of next-generation drugs. Further experimental investigation into its properties will undoubtedly contribute to its broader application in the field of drug discovery.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 245076, N-(7-Chloroquinolin-4-yl)propane-1,3-diamine. Retrieved from [Link].

-

Ren, Z., Guo, Y., Xiao, Y., Ribaudo, G., et al. (2024). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. ResearchGate. Available at: [Link].

-

Kumar, A., et al. (2015). Synthesis and antimalarial activity evaluation of 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives. Arabian Journal of Chemistry, 8(5), 695-701. Available at: [Link].

-

Otuokere, I. E., et al. (2021). 4-N-(7-Chloroquinolin-4-yl)-1-N,1-N-diethyl petane-1,4-diamine Ti Complex: Synthesis and Characterization. Technological Innovation in Pharmaceutical Research, 3, 1-7. Available at: [Link].

- BenchChem (2025). The Medicinal Chemistry of 4-chloro-N,N-dimethylquinolin-7-amine: A Technical Guide. BenchChem.

-

Kathrada, F. (2020). The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. Malaria Elimination Scientific Alliance. Available at: [Link].

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Khan, W. A., et al. (2009). Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas. Bioorganic & Medicinal Chemistry Letters, 19(13), 3624-3628. Available at: [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6472985, N1-(7-chloroquinolin-4-yl)-N3-methylpropane-1,3-diamine. Retrieved from [Link].

-

Sahu, N. K., et al. (2015). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molecules, 20(10), 17940-17951. Available at: [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 428, 1,3-Propanediamine. Retrieved from [Link].

-

Agarwal, A., et al. (2012). Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas. European Journal of Medicinal Chemistry, 54, 44-55. Available at: [Link].

Sources

- 1. N-(7-Chloroquinolin-4-yl)propane-1,3-diamine | C12H14ClN3 | CID 245076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Enduring Versatility of the 4-Aminoquinoline Scaffold

An In-Depth Technical Guide to the Biological Targets of 4-Aminoquinoline Derivatives

The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, a structural framework that has given rise to some of the most impactful therapeutics of the last century.[1][2][3] Initially rising to prominence with the synthesis of chloroquine (CQ) and hydroxychloroquine (HCQ) for the treatment of malaria, the utility of these derivatives has expanded dramatically.[4][5] Researchers and drug development professionals are now harnessing the unique physicochemical properties of 4-aminoquinolines to engage a diverse array of biological targets implicated in cancer, viral infections, parasitic diseases beyond malaria, and neurodegenerative disorders.[1][2][6]

This guide provides a detailed exploration of the core biological targets of 4-aminoquinoline derivatives. Moving beyond a simple list of activities, we will dissect the underlying mechanisms of action, present the experimental workflows used to validate these targets, and offer insights into the structure-activity relationships that govern their therapeutic potential.

The Foundational Target: Heme Detoxification in Plasmodium falciparum

The quintessential biological target of classical 4-aminoquinolines like chloroquine is the heme detoxification pathway within the malaria parasite, Plasmodium falciparum.[6] The parasite digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme (ferriprotoporphyrin IX).[4] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin, a process that is a validated drug target.[7]

Mechanism of Action: Inhibition of Hemozoin Formation

4-aminoquinoline derivatives disrupt this critical detoxification process. As weak bases, they become protonated and trapped within the acidic environment of the parasite's food vacuole—an "ion trap" mechanism that concentrates the drug at its site of action.[4] Once accumulated, they directly interfere with hemozoin formation. The mechanism involves a multi-pronged attack:

-

Heme Binding: The planar quinoline ring forms a π-π stacking interaction with the porphyrin ring of heme.[4][8] This complex formation sequesters the heme, preventing its incorporation into the growing hemozoin crystal.[4][8]

-

Crystal Capping: The drug-heme complex can also bind to the surface of the growing hemozoin crystal, effectively "capping" it and halting further polymerization.

-

Increased Oxidative Stress: The buildup of soluble, toxic free heme leads to oxidative damage to parasite membranes and proteins, ultimately causing parasite death.[4]

The efficacy of this mechanism is so central that heme-binding studies are a primary method for evaluating new potential antimalarial 4-aminoquinolines.[8][9]

Key Experimental Protocol: In Vitro Heme Binding Assay

This assay spectrophotometrically quantifies the interaction between a 4-aminoquinoline derivative and hematin (the oxidized form of heme). The binding event causes a spectral shift that can be measured.

Methodology:

-

Preparation of Hematin Stock: Prepare a 1 mM stock solution of hematin in 0.1 M NaOH.

-

Reaction Setup: In a 96-well plate, add a fixed concentration of hematin (e.g., 10 µM) to a buffered solution (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Add varying concentrations of the test 4-aminoquinoline derivative to the wells. Include a control well with hematin and buffer only.

-

Incubation: Incubate the plate at room temperature for 30 minutes to allow complex formation to reach equilibrium.

-

Spectrophotometric Reading: Measure the absorbance of each well, typically at around 405 nm. A decrease in the Soret band absorbance of hematin indicates complex formation.

-

Data Analysis: The binding constant (Ka) can be calculated by fitting the absorbance data to a suitable binding isotherm model.

Visualization: Heme Detoxification Inhibition Workflow

The following diagram illustrates the logical flow of the heme detoxification pathway and its inhibition by 4-aminoquinolines.

Caption: Mechanism of 4-aminoquinoline antimalarial activity.

The Repurposed Target: Autophagy in Cancer and Viral Disease

Beyond malaria, the most significant therapeutic application for 4-aminoquinolines is the modulation of autophagy, a cellular recycling process.[10] Cancer cells often hijack autophagy to survive metabolic stress and chemotherapy, making its inhibition a promising anticancer strategy.[11] Similarly, many viruses exploit the autophagic pathway for replication.

Mechanism of Action: Lysosomotropic Inhibition of Autophagic Flux

Chloroquine and its analogs are potent inhibitors of the final stage of autophagy.[10][12] Their mechanism is a direct consequence of their chemical nature as weak bases.[12]

-

Lysosomotropism: The uncharged drug freely crosses cell membranes and enters acidic organelles like lysosomes.[12]

-

Protonation and Trapping: Inside the lysosome (pH ~4.5-5.0), the drug becomes protonated, trapping it and causing it to accumulate to high concentrations.[12]

-

pH Elevation: This accumulation raises the lysosomal pH, inactivating the acid-dependent hydrolases that are responsible for degrading cellular waste.[13]

-

Fusion Blockade: Crucially, recent evidence shows that CQ and HCQ also impair the fusion of autophagosomes (vesicles containing cellular debris) with lysosomes.[14]

This two-fold action blocks "autophagic flux," leading to an accumulation of dysfunctional autophagosomes and, ultimately, can trigger apoptotic cell death in cancer cells.[10][11] In virology, the alkalinization of endosomes and lysosomes interferes with the pH-dependent entry and uncoating of many viruses, including coronaviruses.[15]

Key Experimental Protocol: Cytotoxicity Assessment via SRB Assay

The Sulforhodamine B (SRB) assay is a robust method to determine the cytotoxic (cell-killing) effects of a compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in 96-well plates at a predetermined density and allow them to adhere overnight.[10]

-

Compound Treatment: Treat the cells with a range of concentrations of the 4-aminoquinoline derivative for a specified period (e.g., 48-72 hours). Include untreated and vehicle-only controls.

-

Cell Fixation: Gently wash the cells and fix them by adding cold trichloroacetic acid (TCA) to precipitate cellular proteins. Incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and air-dry. Stain the fixed cells with a 0.4% (w/v) SRB solution for 30 minutes.[10]

-

Washing and Solubilization: Remove unbound dye by washing with 1% acetic acid.[10] Air-dry the plates and solubilize the protein-bound dye with a 10 mM Tris base solution.

-

Absorbance Reading: Measure the optical density on a plate reader at approximately 510 nm.

-

Data Analysis: The absorbance is proportional to the cellular protein mass. Calculate the concentration that inhibits 50% of cell growth (GI50) or causes 50% cell death (IC50) by plotting absorbance against drug concentration.

Visualization: The Autophagy Pathway and Its Inhibition

This diagram shows the key stages of autophagy and the point of disruption by 4-aminoquinoline derivatives.

Caption: Inhibition of autophagic flux by 4-aminoquinolines.

Emerging and Diverse Biological Targets

The versatility of the 4-aminoquinoline scaffold allows it to interact with a growing list of targets across various diseases.[1][2]

A. DNA Topoisomerases in Cancer

Certain novel synthetic derivatives of quinoline have been shown to inhibit human DNA topoisomerases I and II.[16] These enzymes are critical for managing DNA topology during replication and transcription. Their inhibition leads to DNA strand breaks and the induction of apoptosis in rapidly dividing cancer cells.[17][18] This mechanism is distinct from autophagy inhibition and represents a parallel strategy for developing 4-aminoquinoline-based anticancer agents.

B. Leishmanial Mitochondria and Macrophage Lysosomes

In the context of leishmaniasis, 4-aminoquinolines have demonstrated a dual-pronged attack:

-

Parasite Mitochondria: They can accumulate in the mitochondria of the Leishmania parasite, leading to the depolarization of the mitochondrial membrane potential, a key event that triggers parasite death.[1][19][20]

-

Macrophage Phagolysosome: As these parasites reside within host macrophages, the lysosomotropic nature of 4-aminoquinolines concentrates the drug within the very compartment where the parasite lives, enhancing drug-parasite interaction.[19][20]

C. Targets in Neurodegenerative Disease

The potential of 4-aminoquinolines in neurodegenerative diseases is an active area of research with specific molecular targets being identified:

-

Cholinesterases (Alzheimer's Disease): Derivatives have been designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[21][22] Inhibiting these enzymes increases the levels of the neurotransmitter acetylcholine, a primary therapeutic strategy for Alzheimer's disease.[22]

-

Nuclear Receptor Related 1 Protein (NR4A2/Nurr1) (Parkinson's Disease): The 4-amino-7-chloroquinoline scaffold has been identified as a synthetic agonist of NR4A2, a key transcription factor for the development and maintenance of dopamine neurons.[23] Activating this target is a promising neuroprotective strategy for Parkinson's disease.[23]

Quantitative Data Summary: Cytotoxicity of 4-Aminoquinoline Derivatives

The following table summarizes the reported cytotoxic activity of representative 4-aminoquinoline derivatives against human breast cancer cell lines, illustrating the potential for this scaffold in oncology.

| Compound Name | Cell Line | Reported Activity (IC50/GI50) | Reference |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB 468 | Potent Cytotoxicity | [24] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | More potent than Chloroquine | [24] |

| N-(3-nitrophenyl)-7-((3,4,5-trimethoxybenzyl)oxy)quinoline-4-amine (10k) | HCT-116 | 0.35 µM | [25] |

| N-(3-nitrophenyl)-7-((3,4,5-trimethoxybenzyl)oxy)quinoline-4-amine (10k) | A549 | 0.39 µM | [25] |

Conclusion and Future Outlook

The 4-aminoquinoline scaffold has proven to be a remarkably durable and adaptable platform for drug discovery. Initially a cornerstone of antimalarial therapy through its targeting of heme polymerization, its biological activity is now understood to be far broader. The ability to disrupt fundamental cellular processes like autophagy by targeting lysosomes has opened major new avenues in oncology and virology. Furthermore, the identification of specific protein targets such as topoisomerases, cholinesterases, and nuclear receptors highlights the potential for rational design of highly selective and potent next-generation therapeutics. As researchers continue to explore the vast chemical space around this scaffold, it is certain that new biological targets and novel therapeutic applications for 4-aminoquinoline derivatives will continue to emerge.

References

-

Singh, K., et al. (2018). Design, synthesis, heme binding and density functional theory studies of isoindoline-dione-4-aminoquinolines as potential antiplasmodials. Future Medicinal Chemistry. Available at: [Link]

-

Basilico, N., et al. (2003). Novel Antimalarial Aminoquinolines: Heme Binding and Effects on Normal or Plasmodium falciparum-Parasitized Human Erythrocytes. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

Xie, S. C., et al. (2022). Quinolines interfere with heme-mediated activation of artemisinins. eLife. Available at: [Link]

-

de Almeida, D. R. Q., et al. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Pharmaceuticals. Available at: [Link]

-

Romero, A. H., & Delgado, G. (2024). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure-property relationships and key biological targets. Frontiers in Chemistry. Available at: [Link]

-

Romero, A. H., & Delgado, G. (2024). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry. Available at: [Link]

-

Romero, A. H., & Delgado, G. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

-

Romero, A. H., & Delgado, G. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

-

Katti, S. B., et al. (2007). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

-

Romero, A. H., & Delgado, G. (2024). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry. Available at: [Link]

-

Mauthe, M., et al. (2018). Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. Autophagy. Available at: [Link]

-

ResearchGate. (n.d.). Antimalarials based on 4-aminoquinoline leads. ResearchGate. Available at: [Link]

-

Kim, C. H., et al. (2017). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

-

Zhai, B., et al. (2024). Discovery of new 4-aminoquinoline derivatives containing an amine or hydroxamic acid terminal as multifunctional agents for the treatment of Alzheimer's disease. Bioorganic Chemistry. Available at: [Link]

-

de Oliveira, R. B., et al. (2015). Synthesis and evaluation of the anti-nociceptive and anti-inflammatory activity of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

-

Zhai, B., et al. (2024). Discovery of New 4-Aminoquinoline Derivatives Containing an Amine or Hydroxamic Acid Terminal as Multifunctional Agents for the Treatment of Alzheimer's Disease. ResearchGate. Available at: [Link]

-

Meza-Acevedo, R., et al. (2020). 4-Aminoquinoline compounds from the Spanish flu to COVID-19. Frontiers in Microbiology. Available at: [Link]

-

Zulkifli, S. N. A. M., et al. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

-

Chang, J. Y., et al. (1992). Antitumor agents, 130, Novel 4 beta-arylamino derivatives of 3',4'-didemethoxy-3',4'-dioxo-4-deoxypodophyllotoxin as potent inhibitors of human DNA topoisomerase II. Journal of Medicinal Chemistry. Available at: [Link]

-

Yeo, C. P., et al. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. Molecules. Available at: [Link]

-

Wikipedia. (n.d.). 4-Aminoquinoline. Wikipedia. Available at: [Link]

-

Sun, T., et al. (2016). Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors. PeerJ. Available at: [Link]

-

Thorburn, A., et al. (2017). Targeting Autophagy in Cancer: Update on Clinical Trials and Novel Inhibitors. Current Oncology Reports. Available at: [Link]

-

ResearchGate. (n.d.). Some of the most commonly found neurodegenerative diseases. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Selected 4-aminoquinoline antimalarial drugs. ResearchGate. Available at: [Link]

-

Cao, R., et al. (2022). Synthesis of novel 4,7-disubstituted quinoline derivatives as autophagy inducing agents via targeting stabilization of ATG5. Bioorganic Chemistry. Available at: [Link]

-

MDPI. (n.d.). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. MDPI. Available at: [Link]

-

Tekwani, B. L., et al. (2013). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry. Available at: [Link]

-

Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy. Available at: [Link]

-

Wu, X., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Frontiers in Pharmacology. Available at: [Link]

-

MDPI. (n.d.). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Known experimental techniques to identify drug targets. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Drug Discovery and Development - Malaria. NCBI Bookshelf. Available at: [Link]

Sources

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, heme binding and density functional theory studies of isoindoline-dione-4-aminoquinolines as potential antiplasmodials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Targeting Autophagy in Cancer: Update on Clinical Trials and Novel Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-Aminoquinoline compounds from the Spanish flu to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives [mdpi.com]

- 17. Antitumor agents, 130, Novel 4 beta-arylamino derivatives of 3',4'-didemethoxy-3',4'-dioxo-4-deoxypodophyllotoxin as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents [mdpi.com]

- 19. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure-property relationships and key biological targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of new 4-aminoquinoline derivatives containing an amine or hydroxamic acid terminal as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis of novel 4,7-disubstituted quinoline derivatives as autophagy inducing agents via targeting stabilization of ATG5 - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(7-Chloroquinolin-4-yl)propane-1,3-diamine synthesis from 4,7-dichloroquinoline

An In-Depth Technical Guide for the Synthesis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine from 4,7-dichloroquinoline

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, a critical intermediate in the production of several 4-aminoquinoline antimalarial drugs. The core of this synthesis is the regioselective nucleophilic aromatic substitution (SNAr) of 4,7-dichloroquinoline with 1,3-diaminopropane. This document delves into the underlying reaction mechanism, provides a field-proven, step-by-step experimental protocol, discusses optimization strategies including microwave-assisted methods, and outlines essential safety and handling procedures. The content is structured to provide researchers, chemists, and drug development professionals with the technical accuracy and practical insights required for successful and reproducible synthesis.

Introduction: The Significance of the 7-Chloroquinoline Scaffold

The 7-chloroquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its most notable application is in the field of antimalarial drugs, where it constitutes the core of widely used compounds such as chloroquine and hydroxychloroquine.[3][4] The synthesis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine represents a key step in accessing these vital medicines. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. This guide focuses on the selective displacement of the chlorine atom at the C4 position of the quinoline ring by an amine nucleophile, a reaction favored by the electronic properties of the heterocyclic system.[3][5]

Part 1: The Core Directive: Mechanism and Scientific Rationale

A thorough understanding of the reaction mechanism is paramount for successful synthesis and troubleshooting. The reaction between 4,7-dichloroquinoline and 1,3-diaminopropane proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) pathway.

Causality of Regioselectivity: Why the C4-Position?

The quinoline ring system does not undergo nucleophilic substitution readily. However, the presence of the heterocyclic nitrogen atom significantly influences the electronic distribution of the ring. The nitrogen atom is electron-withdrawing, which deactivates the entire ring towards electrophilic attack but, crucially, activates it towards nucleophilic attack, particularly at the C2 and C4 positions.

The C4-chloro substituent is significantly more labile than the C7-chloro substituent. This enhanced reactivity is due to the ability of the quinoline nitrogen to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. Attack at the C4 position allows the negative charge to be delocalized directly onto the electronegative nitrogen atom, a highly stabilizing contribution that is not possible with nucleophilic attack at the C7 position.[3][5]

The SNAr Mechanism

The reaction can be visualized in two primary steps:

-

Nucleophilic Attack: The terminal primary amino group of 1,3-diaminopropane, acting as the nucleophile, attacks the electron-deficient C4 carbon of 4,7-dichloroquinoline. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

-

Aromatization (Leaving Group Departure): The aromaticity of the quinoline ring is restored by the expulsion of the chloride ion, yielding the final substituted product.

Caption: Figure 1: S-N-Ar Reaction Mechanism

Rationale for Experimental Conditions

-

Stoichiometry: An excess of 1,3-diaminopropane is typically used. This serves two purposes: it drives the reaction equilibrium towards the product and acts as a solvent, ensuring the reactants are in a single phase.[6] Using the diamine in excess also minimizes the chance of a second substitution reaction occurring on the other amino group.

-

Temperature: The reaction requires significant thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex. Therefore, the reaction is typically conducted at reflux.[7][8][9]

-

Solvent Conditions: Often, this reaction is performed "neat," meaning without an additional solvent, where the excess liquid amine serves this role.[8][10] This high concentration of reactants maximizes the reaction rate. Alternatively, high-boiling point solvents like ethanol can be employed.[9]

Part 2: A Validated Experimental Protocol

This protocol describes a reliable method for the synthesis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine using conventional heating.

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | CAS No. | Key Hazards |

| 4,7-dichloroquinoline | 198.05 | 86-98-6 | Skin/eye/respiratory irritant[11][12] |

| 1,3-diaminopropane | 74.12 | 109-76-2 | Corrosive, flammable, toxic[13] |

| Ethanol (for recrystallization) | 46.07 | 64-17-5 | Flammable |

| Deionized Water | 18.02 | 7732-18-5 | N/A |

Equipment

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Methodology

-

Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: To the flask, add 4,7-dichloroquinoline (e.g., 5.0 g, 25.2 mmol). Carefully add a significant excess of 1,3-diaminopropane (e.g., 25 mL, ~300 mmol). The diamine will also function as the solvent.

-

Reaction Execution:

-

Heat the stirred mixture to reflux (the boiling point of 1,3-diaminopropane is ~140 °C).

-

Maintain the reflux for a period of 2 to 10 hours.[8][10] The progress of the reaction should be monitored by TLC (e.g., using a 9:1 dichloromethane:methanol eluent) until the starting 4,7-dichloroquinoline spot is consumed.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled mixture into a beaker containing ice-water to precipitate the product.

-

Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid thoroughly with cold water to remove excess 1,3-diaminopropane.

-

-

Purification:

-

The crude solid can be purified by recrystallization. A common solvent system is ethanol/water.[7]

-

Dissolve the crude product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the pure crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. A typical yield for this procedure is around 83%.[7][10]

-

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques, such as:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To verify the molecular weight.

-

Melting Point: To assess purity (literature mp ~180-200 °C, can vary).[8]

Part 3: Process Optimization & Modern Approaches

While conventional heating is robust, modern techniques can offer significant advantages in terms of reaction time and efficiency.

Microwave-Assisted Synthesis

Microwave chemistry is a powerful tool for accelerating organic reactions.[14] By using microwave irradiation, the reaction mixture can be heated to the desired temperature much more rapidly and uniformly than with conventional methods.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 2 - 10 hours[8][10] | 10 - 30 minutes[5] |

| Temperature | Reflux (~140 °C) | 120 - 150 °C (controlled)[5] |

| Typical Yield | ~83%[7][10] | Often higher, >90% reported for similar SNAr |

| Advantages | Simple equipment | Rapid optimization, higher throughput, improved yields[14] |

Protocol Consideration for Microwave Synthesis: The reaction is performed in a sealed microwave vial with a controlled temperature program. This method often requires less excess of the amine nucleophile.[5]

Caption: Figure 2: Experimental Workflow

Part 4: Hazard Management and Safety Protocols

Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents involved.

-

Engineering Controls: All operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors and dust.[15]

-

Personal Protective Equipment (PPE):

-

Reagent-Specific Hazards:

-

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[15][16]

-

Eye Contact: Immediately rinse eyes with water for at least 15 minutes, holding the eyelids open.[15][16]

-

In all cases of exposure, seek immediate medical attention. [15]

-

-

Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with local, state, and federal regulations. Do not pour waste down the drain.[12][16]

Conclusion

The synthesis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine from 4,7-dichloroquinoline is a fundamental and highly reproducible transformation in medicinal chemistry. A firm grasp of the SNAr mechanism, which dictates the regioselective substitution at the C4 position, is key to the success of this procedure. The detailed protocol provided herein offers a reliable pathway to the desired product, while the discussion of microwave-assisted methods presents an opportunity for significant process optimization. By integrating this technical knowledge with stringent safety practices, researchers can confidently and efficiently produce this vital synthetic intermediate.

References

- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines.

- Research Square. (2024). New Chloroquine Derivatives: Synthesis, Characterisation, Antiplasmodial and Antioxidant Evaluations.

- ResearchGate. (n.d.). Synthesis of N1-(7-chloroquinolin-4-yl)propane-1,3-diamine.

- Thermo Fisher Scientific. (2012). 4,7-Dichloroquinoline Safety Data Sheet.

- Apollo Scientific. (n.d.). 4,7-Dichloroquinoline Safety Data Sheet.

- Cleanchem Laboratories. (n.d.). 4,7-Dichloroquinoline Material Safety Data Sheet.

- Royal Society of Chemistry. (n.d.). RSC Advances.

- CDH Fine Chemical. (n.d.). 4,7-Dichloroquinoline Material Safety Data Sheet.

- Spectrum Chemical. (2014). 1,3-Diaminopropane Safety Data Sheet.

- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline.

- BenchChem. (n.d.). Step-by-step synthesis of 4-amino-7-chloroquinolines from dichloroquinoline precursors.

- ResearchGate. (n.d.). Parallel Synthesis of 4-Amino-7-chloroquinoline Library.

- BenchChem. (n.d.). Application Notes and Protocols for the Laboratory-Scale Synthesis of Substituted 7-Chloroquinolines.

- Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry.

- Wikipedia. (n.d.). 4,7-Dichloroquinoline.

- MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]

- 15. cleanchemlab.com [cleanchemlab.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Strategic Synthesis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine: A Keystone Intermediate in Modern Chemotherapeutics

Executive Summary

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably for its role in the development of antimalarial drugs like chloroquine and hydroxychloroquine. The efficacy and versatility of these compounds are largely dictated by the nature of the amino side chain at the C4 position. This guide provides an in-depth examination of a critical drug intermediate, N-(7-Chloroquinolin-4-yl)propane-1,3-diamine. We will explore the strategic rationale behind its design, detail a robust synthesis protocol, outline methods for its characterization, and illustrate its application as a versatile building block for creating novel hybrid pharmaceuticals. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged intermediate in the synthesis of next-generation therapeutic agents.

Introduction: The Strategic Importance of the 4-Aminoquinoline Scaffold

The 7-chloro-4-aminoquinoline core is a privileged scaffold in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. Historically, its most profound impact has been in the fight against malaria.[1][2] The development of chloroquine marked a significant advancement in treating Plasmodium falciparum infections. The mechanism of action for these drugs is centered on their ability to accumulate in the parasite's acidic digestive vacuole.[3][4]

Subsequent research into structure-activity relationships (SAR) revealed that the dialkylaminoalkylamino side chain is essential for this accumulation and, therefore, for the drug's antimalarial activity.[4] This has led to the rational design of numerous analogs where modifications to this side chain are used to enhance potency, overcome resistance, or introduce novel functionalities. N-(7-Chloroquinolin-4-yl)propane-1,3-diamine represents a pivotal intermediate in this ongoing effort, providing a reactive handle for the construction of more complex and potent molecules.

Rationale for the Propane-1,3-diamine Linker

The "discovery" of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine was not a singular event but rather a logical step in the evolution of 4-aminoquinoline chemistry. The choice of a propane-1,3-diamine linker is a deliberate design element rooted in established medicinal chemistry principles:

-

Optimal Spacing: The three-carbon chain provides sufficient flexibility and distance for the terminal amino group to interact with biological targets or to be coupled with other pharmacophores without steric hindrance.

-

Basicity and Accumulation: The presence of two amine groups, particularly the terminal primary amine, is crucial. The basic nature of these groups allows the molecule to become protonated within the acidic environment of the parasite's digestive vacuole, a key step in its accumulation and mechanism of action.[4]

-

Synthetic Versatility: The terminal primary amine (-NH2) serves as an excellent nucleophile, making it a highly reactive point for covalently linking the 4-aminoquinoline core to other molecular fragments. This is particularly valuable in the synthesis of hybrid drugs, where two different pharmacophores are combined to create a single molecule with dual action.[5]

This intermediate is therefore not just a precursor, but a strategically designed building block for combinatorial chemistry and the development of sophisticated drug candidates.[2][5]

Core Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is achieved through a classical Nucleophilic Aromatic Substitution (SNAr) reaction. The quinoline ring is electron-deficient, which makes the chlorine atom at the C4 position highly susceptible to displacement by a nucleophile.[6] The C7 chlorine remains intact under these conditions, ensuring regioselectivity.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methodologies.[5][7]

Materials and Reagents:

| Reagent/Material | Formula | M.W. | Purpose |

| 4,7-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | Starting Material |

| 1,3-Diaminopropane | C₃H₁₀N₂ | 74.12 | Nucleophile/Reagent |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | Solvent |

| Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | Workup (Neutralization) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | Drying Agent |

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,7-dichloroquinoline (1.0 eq) in ethanol.

-

Addition of Nucleophile: Add an excess of 1,3-diaminopropane (typically 3-5 equivalents) to the solution. The use of excess diamine drives the reaction to completion and can also serve as the base to neutralize the HCl byproduct.

-

Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 3-6 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Resuspend the resulting residue in dichloromethane (DCM) and wash with a 5% aqueous sodium bicarbonate solution to remove any remaining acid. Separate the organic layer.

-

Extraction & Drying: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-(7-Chloroquinolin-4-yl)propane-1,3-diamine.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target intermediate.

Characterization and Quality Control

Confirming the identity and purity of the synthesized intermediate is critical for its use in subsequent reactions.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄ClN₃ | [8] |

| Molecular Weight | 235.71 g/mol | [8] |

| Appearance | Typically a solid | - |

| IUPAC Name | N'-(7-chloroquinolin-4-yl)propane-1,3-diamine | [8] |

Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by showing the chemical shifts and couplings of protons and carbons, respectively.

-

Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as N-H bonds in the amine groups.

Purity is paramount, as impurities can lead to unwanted side products and lower yields in the final drug synthesis steps.

Application as a Keystone Intermediate

The primary value of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is its role as a bridge to more complex molecules. The terminal primary amine is readily coupled with other molecules, such as substituted pyrimidines, to create hybrid drugs with potential dual mechanisms of action.[5]

Hybrid Drug Synthesis Workflow

Caption: Role of the intermediate in coupling two pharmacophores.

This modular approach allows medicinal chemists to rapidly generate libraries of new compounds for biological screening by varying the nature of the second pharmacophore coupled to the intermediate.[5]

Mechanism of Action of 4-Aminoquinoline Drugs

To appreciate the importance of the intermediate, one must understand the therapeutic action of the final drugs it helps create. In the context of malaria, 4-aminoquinolines exert their effect within the parasite P. falciparum.

-

Ingestion & Digestion: The parasite resides within human red blood cells and digests hemoglobin in its food vacuole to obtain amino acids.

-

Heme Toxicity: This process releases large amounts of heme, which is toxic to the parasite.

-

Detoxification: The parasite protects itself by polymerizing the toxic heme into a non-toxic, crystalline substance called hemozoin.[4]

-

Drug Action: 4-aminoquinoline drugs, being weak bases, accumulate to high concentrations in the acidic food vacuole. Here, they are thought to bind to heme and inhibit the heme polymerase enzyme, preventing the formation of hemozoin.[3][4]

-

Parasite Death: The resulting buildup of toxic heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[3]

Diagram of Proposed Mechanism

Caption: Inhibition of heme detoxification by 4-aminoquinolines.

Conclusion and Future Perspectives

N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is more than a simple precursor; it is a strategically vital intermediate that embodies key principles of modern medicinal chemistry. Its synthesis via a reliable SNAr reaction and its versatile primary amine handle make it an invaluable tool for developing sophisticated therapeutic agents, particularly hybrid molecules designed to combat drug resistance or target multiple pathways. Future research will likely continue to leverage this and similar intermediates to explore novel combinations of pharmacophores, expanding the therapeutic potential of the 4-aminoquinoline scaffold beyond antimalarials into areas such as antiviral and anti-inflammatory agents.[9]

References

-

ResearchGate. (n.d.). Synthesis of N1-(7-chloroquinolin-4-yl)propane-1,3-diamine. Retrieved from [Link]

-

Ginsburg, H., & O'Neill, P. M. (1997). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. PubMed. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). 4-aminoquinolines as Antimalarial Drugs. Retrieved from [Link]

-

Hilaris Publisher. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Retrieved from [Link]

-

O'Neill, P. M., et al. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Topics in Medicinal Chemistry. Retrieved from [Link]

-

Cattaneo, F., et al. (2020). The possible mechanisms of action of 4-aminoquinolines (chloroquine/hydroxychloroquine) against Sars-Cov-2 infection (COVID-19): A role for iron homeostasis? Pharmacological Research. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and antimalarial activity of novel 4-aminoquinoline-pyrimidine hybrids. Retrieved from [Link]

-

PubChem. (n.d.). N-(7-Chloroquinolin-4-yl)propane-1,3-diamine. Retrieved from [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. archive.lstmed.ac.uk [archive.lstmed.ac.uk]

- 3. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. N-(7-Chloroquinolin-4-yl)propane-1,3-diamine | C12H14ClN3 | CID 245076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The possible mechanisms of action of 4-aminoquinolines (chloroquine/hydroxychloroquine) against Sars-Cov-2 infection (COVID-19): A role for iron homeostasis? - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Quinoline Diamine Compounds: A Strategic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities.[1] The incorporation of a diamine moiety often enhances the therapeutic potential of the quinoline scaffold, impacting its physicochemical properties and target interactions. This guide provides a comprehensive experimental framework for the preliminary biological screening of novel quinoline diamine compounds. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols; it provides the strategic rationale behind the experimental design, ensuring a logical, tiered progression from initial cytotoxicity assessments to targeted therapeutic assays. The methodologies described are designed to be self-validating, incorporating essential controls to ensure data integrity. We will cover foundational cytotoxicity assays, screening for antimicrobial, anticancer, and antimalarial activities, and conclude with an introduction to preliminary in-vivo toxicity assessment. This guide is intended to equip researchers with the knowledge to efficiently identify and prioritize promising lead candidates for further development.